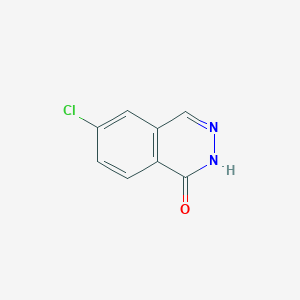

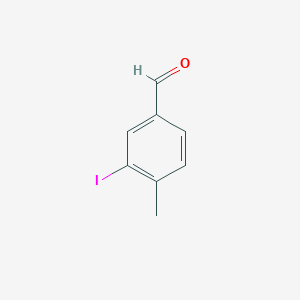

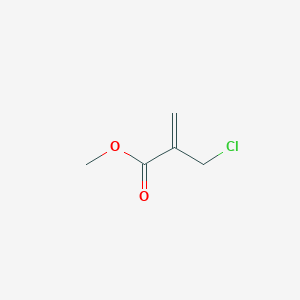

![molecular formula C6H3Cl2N3 B1590559 2,5-Dichloro-1H-imidazo[4,5-B]pyridine CAS No. 438190-90-0](/img/structure/B1590559.png)

2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Overview

Description

2,5-Dichloro-1H-imidazo[4,5-B]pyridine is a chemical compound with the molecular formula C6H3Cl2N3 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves condensation-dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . The cyclization to the imidazo[4,5-b]pyridine ring system can also be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

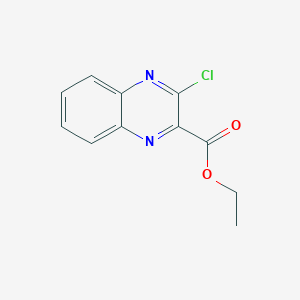

The molecular structure of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine consists of an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C6H3Cl2N3/c7-4-2-1-3-5 (10-4)11-6 (8)9-3/h1-2H, (H,9,10,11) .Physical And Chemical Properties Analysis

2,5-Dichloro-1H-imidazo[4,5-B]pyridine is a solid at room temperature . It has a molecular weight of 188.02 .Scientific Research Applications

2,5-Dichloro-1H-imidazo[4,5-B]pyridine: A Comprehensive Analysis of Scientific Research Applications

Optoelectronic Devices and Sensors: This compound has shown great potential in the field of materials science, particularly in the development of optoelectronic devices and sensors. Its luminescent properties make it a candidate for use in technologies that require precise light emission and detection capabilities .

Pharmaceutical Applications: In the pharmaceutical industry, derivatives of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine are being explored for their anti-cancer properties. The structural resemblance to purines allows these compounds to play a crucial role in various disease conditions, potentially leading to new therapeutic drugs .

Confocal Microscopy and Imaging: The luminescent properties of this compound also make it useful as emitters in confocal microscopy and imaging. This application is particularly important in biological research where high-resolution imaging is essential .

c-Met Kinase Inhibitors: There has been research into using 1H-imidazo[4,5-b]pyridine-based compounds as c-Met kinase inhibitors, which are important in the development of cancer treatments. Optimization techniques are being studied to enhance the efficacy of these novel inhibitors .

Synthetic Chemistry: The compound serves as a starting point for the synthesis of various imidazo[4,5-b]pyridine derivatives. These derivatives are crucial intermediates in the preparation of more complex molecules with potential applications across different fields .

Antimicrobial Agents: Some derivatives have been incorporated into structures of antibacterial agents, showing powerful activity against bacteria such as Bacillus and Staphylococcus aureus. This highlights its potential use in developing new antimicrobial treatments .

Safety and Hazards

When handling 2,5-Dichloro-1H-imidazo[4,5-B]pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives, which include 2,5-dichloro-1h-imidazo[4,5-b]pyridine, are known to play a crucial role in numerous disease conditions . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been found to act as gaba a receptor positive allosteric modulators . They also have the ability to influence many cellular pathways . IKK-ɛ and TBK1, for instance, activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have a broad range of biological activities, including anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .

properties

IUPAC Name |

2,5-dichloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVHGHQFAOFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476984 | |

| Record name | 2,5-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-1H-imidazo[4,5-B]pyridine | |

CAS RN |

438190-90-0 | |

| Record name | 2,5-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

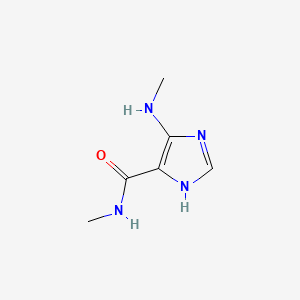

![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)